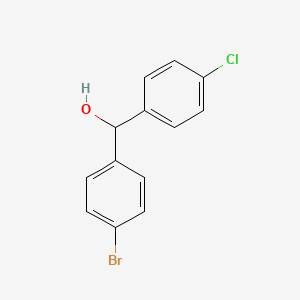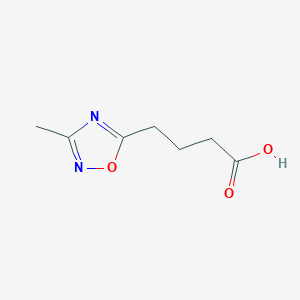
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide is a complex organic compound that belongs to the class of sulfonyl-containing amides. This compound is characterized by the presence of a 3,4-dihydroisoquinoline moiety, which is a common structural motif in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide has several scientific research applications:
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with the peroxisome proliferator-activated receptor delta .
Mode of Action
It is known that similar compounds can interact with their targets to modulate their activity .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological properties .
Result of Action
Similar compounds have been found to exhibit various biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through a Bischler-Napieralski reaction, where a phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA) . The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group . Finally, the butyramide moiety is attached through an amidation reaction, typically using butyric acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can help maintain consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like primary amines, secondary amines, and thiols in the presence of base catalysts such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Thiols, alcohols, and amines.
Substitution: Various substituted amides and sulfonamides.
Comparaison Avec Des Composés Similaires
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline derivatives: These compounds share the core structure and exhibit similar biological activities, including antidepressant and anticonvulsant effects.
Sulfonyl-containing amides: Compounds like sulfonylureas and sulfonamides, which are known for their antimicrobial and hypoglycemic activities.
List of Similar Compounds
- 3,4-Dihydroisoquinoline-2(1H)-carboxamide
- 2-aryl-3,4-dihydroisoquinolin-2-ium bromides
- Sulfonylureas
- Sulfonamides
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-5-15(18)16-9-11-21(19,20)17-10-8-13-6-3-4-7-14(13)12-17/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGCXVXQTKLZMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)


![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2387767.png)






![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)
